

### **IUPHAR/BPS Classification of PAR2**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GB110     |           |
| Cat. No.:            | B15570142 | Get Quote |

Proteinase-Activated Receptor 2 (PAR2) is classified as a member of the Proteinase-Activated Receptor family, which belongs to the larger superfamily of G protein-coupled receptors (GPCRs).[1][2][3][4] The nomenclature is determined by the International Union of Basic and Clinical Pharmacology (IUPHAR) and the British Pharmacological Society (BPS).[2][4]

| Classification       | Details                                                                                                                                                                                                                               |  |
|----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Family               | Proteinase-Activated Receptors (PARs)                                                                                                                                                                                                 |  |
| Superfamily          | G protein-coupled receptors (GPCRs)                                                                                                                                                                                                   |  |
| HGNC Gene Name       | F2RL1                                                                                                                                                                                                                                 |  |
| UniProt ID           | P55085                                                                                                                                                                                                                                |  |
| Activation Mechanism | Proteolytic cleavage of the N-terminal exodomain by serine proteases (e.g., trypsin, mast cell tryptase), unmasking a tethered ligand (SLIGKV-NH2 in humans) that binds intramolecularly to activate the receptor.[1][2][4] [5][6][7] |  |

# **GB110**: A Potent Synthetic Agonist of PAR2

**GB110** is a potent, selective, and non-peptidic small molecule agonist of PAR2.[5][6][7] It serves as a valuable experimental tool to study PAR2 activation and signaling without the need



for proteolytic enzymes, offering greater stability and specificity compared to peptide agonists. [5][6][7]

# **Quantitative Pharmacology of PAR2 Ligands**

The following tables summarize the quantitative pharmacological data for the PAR2 agonist **GB110** and the antagonist GB88.

Table 1: In Vitro Potency and Efficacy of PAR2 Agonist GB110

| Assay Type                                             | Cell Line               | Parameter         | Value       | Reference |
|--------------------------------------------------------|-------------------------|-------------------|-------------|-----------|
| Intracellular Ca <sup>2+</sup><br>Mobilization         | HT29                    | EC50              | ~200 nM     | [5][6][7] |
| Intracellular Ca <sup>2+</sup><br>Mobilization         | HT29                    | pEC50             | 6.6 ± 0.05  | [5]       |
| Intracellular Ca <sup>2+</sup><br>Mobilization         | CHO-hPAR2               | pEC50             | 6.7 ± 0.2   | [8]       |
| Inositol Phosphate (IP1) Production                    | 1321N1-hPAR2            | pEC50             | 6.70 ± 0.03 | [9]       |
| β-arrestin-2<br>Recruitment                            | U2OS-hPAR2              | pEC <sub>50</sub> | 6.6 ± 0.1   | [9]       |
| ERK1/2<br>Phosphorylation                              | U2OS-hPAR2              | pEC50             | 7.4 ± 0.1   | [9]       |
| Competitive<br>Radioligand<br>Binding ([³H]-<br>GB110) | HEKexpi293<br>membranes | pKi               | 7.2 ± 0.2   | [9]       |

## **Table 2: In Vitro Potency of PAR2 Antagonist GB88**



| Assay Type                                     | Agonist                                          | Parameter | Value | Reference |
|------------------------------------------------|--------------------------------------------------|-----------|-------|-----------|
| Intracellular Ca <sup>2+</sup><br>Mobilization | Trypsin, peptide,<br>and non-peptide<br>agonists | IC50      | ~2 μM | [5][6]    |

# **PAR2 Signaling Pathways**

PAR2 activation initiates a complex network of intracellular signaling pathways, primarily through coupling to various G proteins and through G protein-independent mechanisms involving  $\beta$ -arrestins.[10] This dual signaling capability leads to a wide range of cellular responses, including both pro-inflammatory and protective effects.[11][12]

### **G Protein-Dependent Signaling**

PAR2 couples to multiple G protein subtypes, including Gag/11, Ga12/13, and Gai/o.[10][13]

- Gαq/11 Pathway: This is the canonical signaling pathway for PAR2. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of calcium (Ca<sup>2+</sup>) from intracellular stores, while DAG activates Protein Kinase C (PKC).[13][14][15]
- G $\alpha$ 12/13 Pathway: Coupling to G $\alpha$ 12/13 activates RhoA, a small GTPase involved in regulating the actin cytoskeleton, cell shape, and migration.[13][15]
- Gαi/o Pathway: Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16]

### G Protein-Independent Signaling (β-arrestin Pathway)

Upon activation and phosphorylation by G protein-coupled receptor kinases (GRKs), PAR2 recruits  $\beta$ -arrestins.[14] This interaction not only desensitizes G protein signaling but also initiates a distinct wave of signaling.  $\beta$ -arrestin acts as a scaffold for various signaling molecules, including components of the MAP kinase cascade (e.g., ERK1/2), and is critically involved in pro-inflammatory responses, cytoskeletal reorganization, and cell migration.[11][12] [17]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Protease-activated receptor 2 Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Proteinase-activated receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Proteinase-activated receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 5. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potent Small Agonists of Protease Activated Receptor 2 PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Role for β-arrestin in mediating paradoxical β2AR and PAR2 signaling in asthma PMC [pmc.ncbi.nlm.nih.gov]
- 13. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Pathway-selective antagonism of proteinase activated receptor 2 PMC [pmc.ncbi.nlm.nih.gov]







- 16. Frontiers | Interaction of Protease-Activated Receptor 2 with G Proteins and β-Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer [frontiersin.org]
- 17. Role for β-arrestin in mediating paradoxical β2AR and PAR2 signaling in asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPHAR/BPS Classification of PAR2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570142#gb110-iuphar-bps-classification]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com